Dopamine D₁ Receptor Inactivity: 8-Methoxy-1H-3-benzazepin-2-amine vs. SKF-38393 (7,8-Dihydroxy-1-phenyl-3-benzazepine) and vs. 7,8-Dimethoxy-1H-3-benzazepin-2-amine
In a systematic SAR study of substituted 3-benzazepines at dopamine D₁ receptors, compounds bearing an 8-methoxy substituent (5a,b) were completely inactive, exhibiting Kᵢ values greater than 10,000 nM (i.e., >10 μM) [1]. This stands in striking contrast to the prototypic D₁ agonist SKF-38393, which displays a Kᵢ of 1.1 nM under identical radioligand displacement conditions — representing a >9,000-fold difference in binding affinity [1]. The 7,8-dimethoxy-1H-3-benzazepin-2-amine analog (LY-127210) is a peripheral vasodilator but its direct D₁ receptor binding affinity has not been reported in the same assay system; the SAR principle established by Shah et al. indicates that the catechol (7,8-dihydroxy) motif, not the dimethoxy motif, is the critical pharmacophore for D₁ engagement [1][2].
| Evidence Dimension | Dopamine D₁ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ > 10,000 nM (inactive) |
| Comparator Or Baseline | SKF-38393 (7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine): Kᵢ = 1.1 nM; 7,8-dimethoxy-1H-3-benzazepin-2-amine (LY-127210): vasodilator activity confirmed but D₁ Kᵢ not reported in same format |
| Quantified Difference | >9,000-fold lower D₁ affinity vs. SKF-38393; fundamentally distinct pharmacodynamic profile vs. LY-127210 |
| Conditions | Radioligand displacement binding assay using rat caudate membrane preparations; dopamine D₁ receptor |
Why This Matters
Procurement of 8-methoxy-1H-3-benzazepin-2-amine is justified when the research objective requires a benzazepine scaffold with confirmed D₁ receptor silence, enabling its use as a negative control or as a starting point for non-dopaminergic target programs where dopaminergic off-target activity must be excluded.
- [1] Shah JH et al. (±)-3-[4′-(N,N-Dimethylamino)cinnamyl]benzazepine Analogs: Novel Dopamine D1 Receptor Antagonists. J Med Chem. 1996;39(17):3423-3428. (Specifically p. 3424: 'The compounds that had a methoxy group at position 8 (5a,b) were inactive at dopamine D1 receptors (Ki > 10000 nM).') View Source
- [2] Ruffolo RR Jr et al. J Pharmacol Exp Ther. 1985;232(1):134-138. (LY-127210 antihypertensive characterization.) View Source
